7-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
CAS No.:
Cat. No.: VC16167242
Molecular Formula: C15H19BFNO2
Molecular Weight: 275.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H19BFNO2 |
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Molecular Weight | 275.13 g/mol |
IUPAC Name | 7-fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
Standard InChI | InChI=1S/C15H19BFNO2/c1-9-8-10-11(6-7-12(17)13(10)18-9)16-19-14(2,3)15(4,5)20-16/h6-8,18H,1-5H3 |
Standard InChI Key | JATJCQRXVDKLNK-UHFFFAOYSA-N |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(NC3=C(C=C2)F)C |
Introduction
Chemical Identity and Structural Features
7-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole belongs to the class of heterocyclic organoboron compounds. Its molecular formula is , with a molecular weight of 275.13 g/mol . The IUPAC name, 7-fluoro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole, reflects the substitution pattern: a fluorine atom at position 7, a methyl group at position 2, and the dioxaborolane ring attached at position 4 of the indole scaffold.
Synthesis and Reaction Pathways
The synthesis of 7-fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically follows multistep protocols common to boronated heterocycles.
Key Synthetic Steps
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Indole Core Formation: A Fischer indole synthesis or transition-metal-catalyzed cyclization constructs the fluorinated indole backbone. Fluorine introduction may occur via electrophilic fluorination or through starting materials like 7-fluoroindole derivatives.
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Boron Group Installation: Suzuki-Miyaura coupling or direct borylation introduces the dioxaborolane moiety. The latter often employs bis(pinacolato)diboron (Bpin) under palladium catalysis.
Optimization Considerations
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Temperature: Reactions typically proceed at 80–110°C to balance reaction rate and byproduct formation.
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Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance boron reagent solubility, while additives like potassium acetate improve coupling efficiency.
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Purification: Column chromatography with silica gel and ethyl acetate/hexane mixtures yields products with >95% purity, as verified by -NMR and LC-MS .
Physicochemical Properties
The compound’s lipophilicity (calculated LogP ≈ 3.2) suggests moderate membrane permeability, advantageous for biological applications. The electron-withdrawing fluorine and boron groups reduce aromatic ring electron density, as evidenced by UV-Vis λ shifts toward 270 nm.
Future Research Directions
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In Vivo Studies: Evaluate pharmacokinetics and tumor uptake for boron neutron capture therapy.
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Catalytic Applications: Explore asymmetric catalysis using the chiral dioxaborolane group.
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Polymer Integration: Develop boron-containing polymers for optoelectronic devices.
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